molecular formula C23H29NO4S B12138567 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

Cat. No.: B12138567
M. Wt: 415.5 g/mol
InChI Key: XZGKZTGSWRWJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes phenoxy, tetrahydrothiophenyl, and benzyl groups. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.

    Synthesis of the Tetrahydrothiophenyl Intermediate: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.

    Coupling Reaction: The phenoxy intermediate is then reacted with the tetrahydrothiophenyl intermediate in the presence of a base to form the desired product.

    Final Acylation: The final step involves the acylation of the intermediate with 4-ethylbenzylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and tetrahydrothiophenyl groups.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The phenoxy and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of quinones and sulfoxides.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide involves its interaction with specific molecular targets. The phenoxy and benzyl groups may interact with enzymes and receptors, modulating their activity. The tetrahydrothiophenyl group can participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by the combined actions of these functional groups on various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)acetamide
  • 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-propylbenzyl)acetamide

Uniqueness

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its reactivity and interaction with biological targets. This subtle difference can lead to variations in its chemical behavior and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide

InChI

InChI=1S/C23H29NO4S/c1-4-19-6-8-20(9-7-19)14-24(21-11-12-29(26,27)16-21)23(25)15-28-22-10-5-17(2)18(3)13-22/h5-10,13,21H,4,11-12,14-16H2,1-3H3

InChI Key

XZGKZTGSWRWJHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.